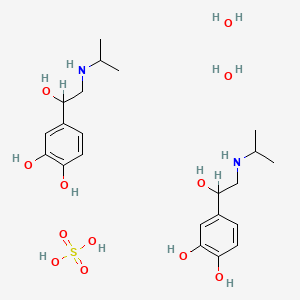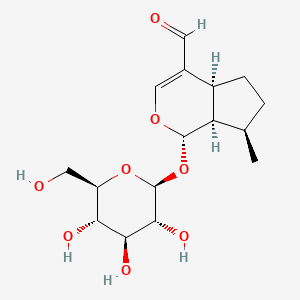
Carbomethoxybenzenesulphonamide
Overview
Description
Carbomethoxybenzenesulphonamide (CMBS) is a synthetic molecule that has been studied extensively in the scientific and medical fields. It is a highly versatile compound that has been used in a variety of applications, including drug synthesis, chemical synthesis, and biochemistry. CMBS has been studied for its ability to act as an inhibitor of enzymes and to act as a substrate for various biochemical reactions.
Scientific Research Applications
Metabolism and Biological Effects
- The metabolism of sulphonamide drugs, which include derivatives like Carbomethoxybenzenesulphonamide, has been studied to understand their effects on bacterial respiration and their potential biological activity. For example, investigations into metanilamide, a related compound, revealed that it undergoes significant oxidation and can inhibit the respiration of several bacteria as effectively as sulphanilamide, indicating a potential area of research for Carbomethoxybenzenesulphonamides (Dodson & Williams, 1946).
Pharmacological Properties
- Research into the pharmacological properties of sulphonamide derivatives has been ongoing. For instance, studies on compounds like R-(−)-YM12617, which is structurally related to this compound, have shown their effectiveness in inhibiting certain receptor activities in human tissues (Holmquist, Hedlund, & Andersson, 1990).
In Vitro Applications
- Sulphonamide compounds, including this compound derivatives, have been explored as in vitro inhibitors of enzymes like carbonic anhydrase. This research has implications in areas such as diuretic activity and potential therapeutic applications (Beasley, Overell, Petrow, & Stephenson, 1958).
Chemotherapy and Antibacterial Applications
- The use of sulphonamides, including this compound and its derivatives, has been explored in chemotherapy, particularly in treating bacterial infections. This research has been foundational in developing sulphonamide-based treatments for various bacterial diseases (Buttle, Dewing, Foster, Gray, Smith, & Stephenson, 1938).
Potential Antitumor Properties
- Recent studies have investigated the cytotoxic properties of N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide, a compound structurally related to this compound, particularly its effectiveness against certain cancer cell lines. This highlights the potential of sulphonamide derivatives in cancer research (González et al., 2021).
Antiglaucoma and Antidiabetic Applications
- Sulphonamide derivatives have been studied for their antiglaucoma properties, with research focusing on selective inhibition of certain enzymes, showing potential for topical use in treating glaucoma (Hou et al., 2019). Additionally, the role of sulphonylureas, a class of compounds related to this compound, has been extensively studied in the management of type 2 diabetes (Uk-Prospective-Diabetes-Study-Group, 1998).
Safety and Hazards
properties
IUPAC Name |
methyl 2-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOOBQALJVLTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074062 | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
57683-71-3 | |
| Record name | Methyl 2-(aminosulfonyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57683-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057683713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl o-sulphamoylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the research on synthesizing methyl 2-sulfamoylbenzoate using triphosgene?
A1: The research [] focuses on optimizing the synthesis of tribenuron-methyl, a widely used herbicide, with methyl 2-sulfamoylbenzoate being a key intermediate in the process. The study highlights the challenge of high triphosgene consumption due to its decomposition at elevated temperatures. By implementing a two-reactor system and adjusting reaction parameters, the researchers significantly reduced triphosgene usage and increased the yield of methyl 2-sulfamoylbenzoate. This optimization is crucial for cost-effectiveness and environmental friendliness in tribenuron-methyl production.
Q2: What information does the thermodynamic modelling study provide about methyl 2-sulfamoylbenzoate?
A2: While the abstract [] doesn't provide specific data, it indicates a study focusing on the solubility of methyl 2-sulfamoylbenzoate in sixteen different organic solvents across a range of temperatures. Understanding solubility is crucial for various aspects of chemical synthesis, purification, and potential formulation development. The study likely provides valuable data regarding the compound's behavior in different solvent systems, which is essential for optimizing reaction conditions and potentially predicting its behavior in various applications.
Q3: Are there any analytical methods mentioned for methyl 2-sulfamoylbenzoate?
A3: Although not explicitly stated, the optimization of the synthesis [] implies the use of analytical methods to monitor the reaction progress and determine the yield of methyl 2-sulfamoylbenzoate. Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are commonly employed to track reaction progress and quantify the product in such synthetic procedures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-2-[4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-3-quinolinecarbonitrile](/img/structure/B1209726.png)
![2-(4-Phenethyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B1209727.png)









